molecular formula C2H5Cl3Si B075390 Dichloro(chloromethyl)methylsilane CAS No. 1558-33-4

Dichloro(chloromethyl)methylsilane

Cat. No.: B075390
CAS No.: 1558-33-4
M. Wt: 163.5 g/mol
InChI Key: JAYBZWYBCUJLNQ-UHFFFAOYSA-N
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Description

Dichloro(chloromethyl)methylsilane (CAS 1558-33-4) is an organosilicon compound with the molecular formula C₂H₅Cl₃Si and a molecular weight of 163.506 g/mol . It is characterized by a methyl group, a chloromethyl group, and two chlorine atoms bonded to a silicon atom. The compound is a clear, mobile, colorless to yellowish liquid with a pungent odor and a purity ≥99.0% . Its boiling point ranges between 394–395 K (121–122°C), and it is highly reactive due to the presence of multiple chlorine substituents, making it a critical intermediate in agrochemical synthesis and silicone production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(chloromethyl)methylsilane can be synthesized through the reaction of dichlorodimethylsilane with formaldehyde and hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced by the direct chlorination of methylchlorosilanes. This process involves the reaction of methylchlorosilanes with chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Dichloro(chloromethyl)methylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Hydrolysis: Typically occurs in the presence of moisture or water.

Major Products Formed

Scientific Research Applications

Dichloro(chloromethyl)methylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of dichloro(chloromethyl)methylsilane involves its high reactivity due to the presence of chloromethyl and dichloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity with water also makes it useful in hydrolysis reactions, where it forms silanols and hydrochloric acid .

Comparison with Similar Compounds

Organosilicon compounds with chlorinated substituents share structural similarities but exhibit distinct physical, chemical, and functional properties. Below is a detailed comparison of Dichloro(chloromethyl)methylsilane with five related compounds:

Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9)

  • Molecular Formula : C₃H₈Cl₂Si
  • Molecular Weight : 143.09 g/mol
  • Boiling Point : 149°C
  • Density : 1.086 g/cm³
  • Applications : Used as a derivatizing agent in gas chromatography (GC-ECD) for pesticide analysis .
  • Key Differences :
    • Contains a dimethyl group instead of a methyl and chloromethyl group, reducing steric hindrance.
    • Lower molecular weight and boiling point compared to this compound .

Trichloro(dichloromethyl)silane (CAS 1558-24-3)

  • Molecular Formula : CCl₃SiCH₂Cl
  • Boiling Point : 418 K (145°C)
  • Applications: Not explicitly stated, but likely used in high-chlorination environments or polymer precursors.
  • Key Differences :
    • Higher chlorine content increases molecular weight and boiling point.
    • Enhanced reactivity in hydrolysis due to additional chlorine atoms .

Dichloro(3-chloropropyl)methylsilane (CAS 7787-93-1)

  • Applications: Key monomer in hybrid luminescent polymers. Polymers derived from this compound have number-average molecular weights (Mn) of ~16,900 g/mol .
  • Key Differences :
    • Features a 3-chloropropyl chain, enabling cross-linking in polymers.
    • Less hydrolytic stability compared to this compound due to longer alkyl chains .

Dichloromethylsilane (CAS 75-54-7)

  • Molecular Formula : CH₄Cl₂Si
  • Molecular Weight : 115.03 g/mol
  • Applications : Precursor for polymethylsilanes and polycarbosilanes via dechlorination .
  • Key Differences :
    • Simpler structure with only one methyl and two chlorine atoms.
    • Lower molecular weight and reduced reactivity in substitution reactions .

Methylphenyldichlorosilane (CAS 149-74-6)

  • Synonyms: Phenyldichloro(methyl)silane, Phenylmethyldichlorosilane
  • Applications : Used in specialty silicones and dendrimer synthesis .
  • Key Differences :
    • Aromatic phenyl group introduces rigidity and UV stability.
    • Less reactive toward nucleophiles compared to aliphatic chlorinated silanes .

Biological Activity

Dichloro(chloromethyl)methylsilane (CMM1), with the chemical formula C₂H₅Cl₃Si, is a reactive organosilicon compound primarily utilized in organic synthesis and materials science. This article explores its biological activity, reactivity, and potential applications, supported by relevant data, case studies, and research findings.

CMM1 is characterized by:

  • Molecular Weight : 163.51 g/mol
  • Appearance : Colorless to yellowish liquid
  • Boiling Point : 122 °C
  • Density : 1.29 g/cm³ at 20 °C
  • Flash Point : 35 °C

The compound features two chlorine atoms, one chloromethyl group, and one methyl group attached to a silicon atom, contributing to its high reactivity, particularly in nucleophilic substitution reactions .

Biological Activity Overview

This compound is not typically recognized for a specific mechanism of action in biological systems. Instead, its biological activity is largely attributed to its reactivity with various biological molecules. The compound's chloromethyl groups can undergo substitution reactions with nucleophiles such as amino acids and proteins, potentially leading to modifications that may influence biological processes.

Potential Hazards

Due to the presence of multiple chlorides, CMM1 is considered hazardous. It reacts violently with water and can release toxic gases upon hydrolysis. Safety measures are crucial when handling this compound in laboratory settings .

Applications in Research

CMM1 serves as a versatile building block in the synthesis of various organosilicon compounds and polymers. Its applications include:

  • Synthesis of Silicone Polymers : CMM1 is used as a precursor for producing silicone materials due to its ability to crosslink with other silanes.
  • Modification of Biological Molecules : Research has indicated that CMM1 can modify proteins and nucleic acids through its reactive chloromethyl groups, which can lead to the development of novel biomaterials .

Case Study 1: Synthesis of Silanediols

A study demonstrated the use of CMM1 in synthesizing silanediols through controlled reactions with organometallic reagents. The resulting compounds exhibited unique properties suitable for further functionalization in biomedical applications .

Case Study 2: Reactivity with Nucleophiles

Research highlighted the interaction of CMM1 with nucleophilic species such as thiols and amines. The chloromethyl group facilitated the formation of new organosilicon derivatives, which were characterized using NMR and mass spectrometry techniques .

Comparative Analysis with Similar Compounds

The following table compares CMM1 with related organosilicon compounds:

Compound NameStructureUnique Features
TrimethylchlorosilaneC₃H₉ClSiContains three methyl groups; less reactive than dichloro compound.
DichlorodimethylsilaneC₄H₈Cl₂SiTwo methyl groups; used in silicone polymer synthesis.
ChloromethyldimethoxysilaneC₅H₁₁ClO₂SiContains methoxy groups; used for surface modification.
TrichlorosilaneSiCl₃Highly reactive; used in silicon production processes.

CMM1's combination of chlorinated groups enhances its reactivity compared to less reactive silanes like trimethylchlorosilane, making it valuable for diverse applications .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Dichloro(chloromethyl)methylsilane for experimental design?

  • Answer: Key properties include:

  • Molecular formula : C₂H₅Cl₃Si (CAS 1558-33-4) .
  • Boiling point : 121.5°C at atmospheric pressure .
  • Density : 1.2858 g/cm³ at 20°C .
  • Refractive index : Experimental value of 1.4500 at 20°C, with a deviation of -0.35% from group additivity calculations .
  • Acute toxicity : Oral LD₅₀ = 2,200 mg/kg; inhalation LC₅₀ = 6.8 mg/L (vapor) .
    These properties guide solvent selection, reaction kinetics, and safety protocols (e.g., ventilation requirements).

Q. What safety protocols are essential for handling this compound?

  • Answer:

  • Personal protective equipment (PPE) : Use chemical-resistant gloves, goggles, and lab coats due to its skin corrosion hazard .
  • Storage : Maintain under inert gas (argon) to prevent hydrolysis and store in a cool, dry area away from water .
  • Decontamination : Neutralize spills with dry sand or vermiculite; avoid water contact to prevent violent decomposition .
  • Regulatory compliance : Classified as a toxic substance (UN1242), requiring adherence to ZDHC MRSL limits and local disposal regulations .

Q. What spectroscopic methods validate the purity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to confirm absence of hydrolyzed byproducts (e.g., silanols) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities using a non-polar column (e.g., DB-5) .
  • Refractive index comparison : Cross-check experimental values (1.4500) against computational models (e.g., group additivity method) to assess purity .

Advanced Research Questions

Q. How can computational models resolve discrepancies in refractive index data for organosilicon compounds?

  • Answer:

  • Group additivity method : Assign contributions from functional groups (e.g., Si-Cl, CH₃) to predict refractive indices. For this compound, the calculated value (34.29) deviates by -0.35% from experimental data (34.17), suggesting minor systematic errors in chlorine atom contributions .
  • Error mitigation : Refine group parameters using high-purity calibration standards and density-functional theory (DFT) optimizations .

Q. What strategies optimize the synthesis of polysilane polymers using this compound?

  • Answer:

  • Polymerization conditions : Use sodium/potassium alloys in anhydrous toluene at 110°C to dechlorinate this compound, forming reactive silylene intermediates .
  • Kinetic control : Maintain low monomer concentration to suppress branching and improve linear polymer yields .
  • Post-polymerization analysis : Employ gel permeation chromatography (GPC) and thermogravimetric analysis (TGA) to assess molecular weight distribution and thermal stability .

Q. How should researchers address contradictory mutagenicity data for this compound?

  • Answer:

  • Data reconciliation : While reports negative Ames test results, conflicting studies may arise from impurities (e.g., trace chloromethyl derivatives).
  • Methodology refinement :

Repetition under GLP : Conduct tests with ultra-high-purity samples.

Metabolic activation : Include S9 liver homogenate to simulate in vivo conditions .

Dose-response analysis : Use logarithmic dilution series to identify threshold effects.

Q. What role does this compound play in hybrid material synthesis?

  • Answer:

  • Surface functionalization : Hydrolyze to form silanol groups for covalent bonding with silica nanoparticles or graphene oxide .
  • Crosslinking agent : Incorporate into sol-gel matrices to enhance mechanical strength in silicone-based composites .
  • Challenges : Control hydrolysis rate using buffered aqueous solutions (pH 4–6) to prevent premature gelation .

Q. Methodological Frameworks

  • Experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as optimizing polymerization conditions .
  • Data analysis : Use PICO (Population, Intervention, Comparison, Outcome) to structure studies comparing computational vs. experimental refractive indices .

Properties

IUPAC Name

dichloro-(chloromethyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYBZWYBCUJLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027411
Record name Dichloro(chloromethyl)methylsilane
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Molecular Weight

163.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-33-4
Record name Dichloro(chloromethyl)methylsilane
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Record name Dichloro(chloromethyl)methylsilane
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Record name Silane, dichloro(chloromethyl)methyl-
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Record name Dichloro(chloromethyl)methylsilane
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Record name DICHLORO(CHLOROMETHYL)METHYLSILANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Dichloro(chloromethyl)methylsilane
Dichloro(chloromethyl)methylsilane

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